![molecular formula C19H25N3O5 B1261710 N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine](/img/structure/B1261710.png)
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine is a L-glutamine derivative obtained by formal condensation of the side-chain carboxy group of L-glutamine with one of the amino groups of 2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethan-1-amine. It has a role as a bacterial metabolite. It is a L-glutamine derivative, a member of furans, a primary amino compound and an aromatic ether.
Applications De Recherche Scientifique
Synthesis and Structural Applications
- Synthesis of Enantiomerically Pure Glutamic Acids : The research led by Harwood et al. (2000) demonstrated the synthesis of enantiomerically pure glutamic acid analogues, which can be applied to the development of N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine and related compounds. This process involves diastereocontrolled reduction and Lewis acid-mediated chemo- and diastereoselective nucleophilic addition, crucial for the production of specific analogues (Harwood, Tyler, Drew, Jahans, & MacGilp, 2000).
Pharmacological and Biological Activities
Glutaminase Inhibition for Therapeutic Potential : The study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which shares structural similarities with N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase. This inhibition is relevant for exploring therapeutic strategies against various diseases, including certain cancers (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Antimicrobial and Antifungal Activities : Nagarsha et al. (2023) synthesized novel derivatives of naphtho-furan, which bear structural resemblance to N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine, and demonstrated their effective antibacterial and antifungal activities. This suggests potential applications of such compounds in treating microbial infections (Nagarsha, Sharanakumar, Ramesh, Kumar, Kumarswamy, Ramesh, & Latha, 2023).
Neuropharmacology and Cognitive Effects
Neuroprotective and Cognitive Enhancing Effects : The neuropharmacology of L-theanine (N-ethyl-L-glutamine), as studied by Nathan et al. (2006), suggests that similar compounds like N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine may possess neuroprotective and cognitive enhancing properties. This is based on their influence on neurotransmitter levels and receptor affinities in the brain (Nathan, Lu, Gray, & Oliver, 2006).
Modulation of NMDA Receptors : Sebih et al. (2017) studied the effects of L-theanine derivatives on N-methyl-D-aspartate (NMDA) receptors, indicating that N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine could potentially modulate NMDA receptor activity. This modulation is significant for the development of novel NMDA receptor modulators with potential therapeutic applications (Sebih, Rousset, Bellahouel, Rolland, de Jésus Ferreira, Guiramand, Cohen‐Solal, Barbanel, Cens, Abouazza, Tassou, Gratuze, Meusnier, Charnet, Vignes, & Rolland, 2017).
Propriétés
Nom du produit |
N-[2-(4-{[5-(aminomethyl)furan-3-yl]methoxy}phenyl)ethyl]-L-glutamine |
|---|---|
Formule moléculaire |
C19H25N3O5 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H25N3O5/c20-10-16-9-14(12-27-16)11-26-15-3-1-13(2-4-15)7-8-22-18(23)6-5-17(21)19(24)25/h1-4,9,12,17H,5-8,10-11,20-21H2,(H,22,23)(H,24,25)/t17-/m0/s1 |
Clé InChI |
NYIWEBCNBZGUSO-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)N)OCC2=COC(=C2)CN |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)N)OCC2=COC(=C2)CN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



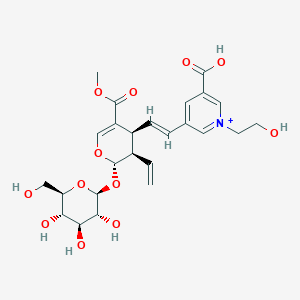
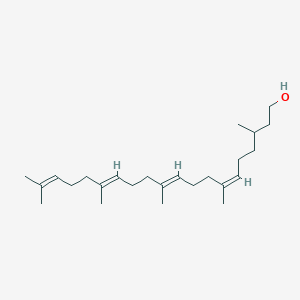
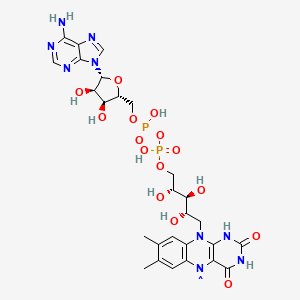
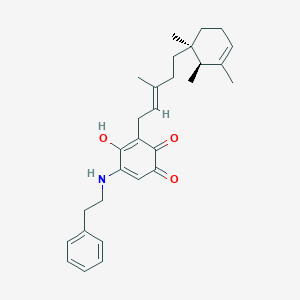
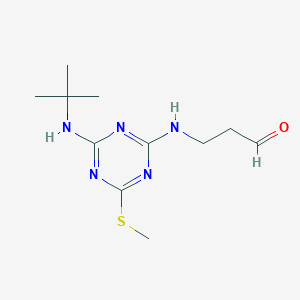

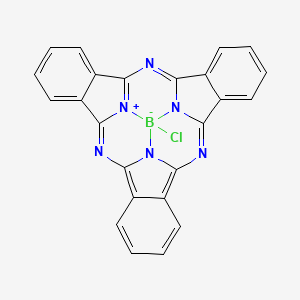
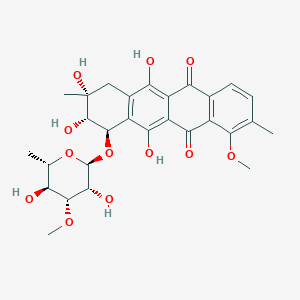
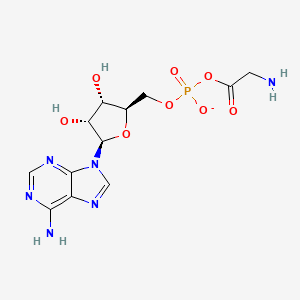
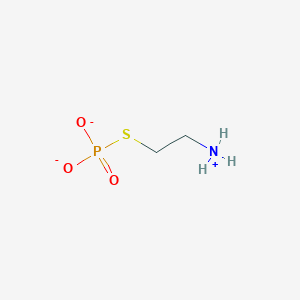
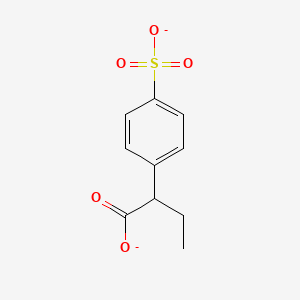
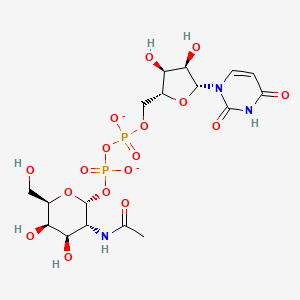
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)
